molecular formula C9H13BrN2O B7910023 4-Bromo-5-propoxybenzene-1,2-diamine

4-Bromo-5-propoxybenzene-1,2-diamine

Cat. No.: B7910023
M. Wt: 245.12 g/mol
InChI Key: NBBPODDEQUBVOR-UHFFFAOYSA-N
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Description

4-Bromo-5-propoxybenzene-1,2-diamine is a substituted benzene derivative with a bromine atom at position 4, a propoxy group (-OCH2CH2CH3) at position 5, and two amine groups at positions 1 and 2. Its molecular formula is C15H23BrN2O, and it has a CAS registry number of 2197053-99-7 . This compound is primarily used in pharmaceutical and chemical research as a synthetic intermediate, particularly in the development of heterocyclic compounds. Its structure combines electron-withdrawing (bromine) and electron-donating (propoxy) groups, which influence its reactivity and solubility in organic solvents. According to safety data, it is recommended for laboratory and manufacturing uses only, with strict handling protocols to avoid exposure risks .

Properties

IUPAC Name

4-bromo-5-propoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-2-3-13-9-5-8(12)7(11)4-6(9)10/h4-5H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBPODDEQUBVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 5-Propoxybenzene-1,2-diamine

A widely cited method involves regioselective bromination of 5-propoxybenzene-1,2-diamine. The reaction employs sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in acetic acid/acetic anhydride, avoiding hazardous liquid bromine.

Procedure :

  • Acetylation : Protect amine groups by reacting 5-propoxybenzene-1,2-diamine with acetic anhydride in glacial acetic acid at 50°C.

  • Bromination : Add NaBr and 30% H₂O₂ to the acetylated intermediate. Maintain at 50°C for 2 hours.

  • Hydrolysis : Dissolve the brominated product in methanol and hydrolyze with 5N NaOH at 80°C.

  • Purification : Extract with dichloromethane, wash with brine, and recrystallize with tert-butyl methyl ether.

Key Data :

ParameterValue
Yield85–92%
Regioselectivity>98% para-bromination
Purity (HPLC)≥98.5%

Advantages :

  • Safer brominating agents (NaBr/H₂O₂ vs. Br₂).

  • Mild conditions (40–60°C) enhance scalability.

Sequential Functionalization: Propoxylation Followed by Bromination

Nitro Precursor Route

This method starts with 4-bromo-1,2-dinitrobenzene, introducing the propoxy group before reduction:

Steps :

  • Propoxylation : React 4-bromo-2-nitroaniline with propyl bromide in DMF using K₂CO₃ as base (80°C, 12 hours).

  • Reduction : Reduce the nitro group with H₂/Pd-C or SnCl₂ in HCl.

Example :

  • 4-Bromo-5-propoxy-2-nitroaniline synthesis achieves 78% yield.

  • Subsequent reduction with iron powder in MeOH/H₂O affords the diamine (89% yield).

Challenges :

  • Competing O- vs. N-alkylation requires careful base selection.

  • Over-reduction side reactions necessitate controlled conditions.

Protective Group Strategies for Enhanced Selectivity

Acetyl Protection

Acetylation of o-phenylenediamine derivatives prevents undesired side reactions during bromination:

Protocol :

  • Protect 5-propoxybenzene-1,2-diamine with acetic anhydride.

  • Brominate using NaBr/H₂O₂.

  • Deprotect via alkaline hydrolysis.

Data :

StepConditionsYield
AcetylationAc₂O, 50°C, 1 hour95%
BrominationNaBr/H₂O₂, 50°C, 2 hours88%
Deprotection5N NaOH, MeOH, 80°C90%

Advantages :

  • Minimizes polybromination by shielding amine groups.

Industrial-Scale Optimization

Catalytic Bromination

Recent patents highlight iron(III) chloride (FeCl₃) and quaternary ammonium salts (e.g., tetrabutylammonium bromide) as catalysts for improved efficiency:

Conditions :

  • FeCl₃ (4–5 wt%) and TBAB (1 wt%) in CH₂Cl₂ at −25°C.

  • Bromine addition over 3–4 hours.

Outcomes :

  • 85–93% selectivity for 4-bromo isomer.

  • Reduced byproduct formation (e.g., dibromo derivatives <5%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety Profile
Direct Bromination85–92≥98.5HighModerate (uses H₂O₂)
Nitro Reduction75–8995–97ModerateLow (SnCl₂ toxicity)
Catalytic88–9397–99HighHigh (non-corrosive)

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-propoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce the corresponding amine without the bromine atom. Substitution reactions can result in various substituted benzene derivatives .

Scientific Research Applications

4-Bromo-5-propoxybenzene-1,2-diamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-propoxybenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-5-propoxybenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications
This compound Br (4), OPr (5) C15H23BrN2O 2197053-99-7 333.26 Pharmaceutical intermediate
4-Bromo-5-fluorobenzene-1,2-diamine Br (4), F (5) C6H6BrFN2 111721-75-6 217.03 Precursor for fluorinated heterocycles
4-Bromo-5-nitrobenzene-1,2-diamine Br (4), NO2 (5) C6H6BrN3O2 113269-07-1 232.04 High-purity reagent for drug synthesis
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine Br (4), CF3 (5) C7H6BrF3N2 157590-60-8 255.04 Biochemical reagent with enhanced metabolic stability
4-Bromo-5-methylbenzene-1,2-diamine Br (4), CH3 (5) C7H9BrN2 74586-53-1 201.07 Intermediate in agrochemical synthesis
5-Bromo-N1-isopropylbenzene-1,2-diamine Br (5), iPr (1) C9H13BrN2 1038408-35-3 229.12 Antiviral drug candidate

Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWGs):

    • The nitro group in 4-Bromo-5-nitrobenzene-1,2-diamine reduces electron density on the aromatic ring, making it less reactive in electrophilic substitutions but more reactive in reductions (e.g., catalytic hydrogenation) .
    • Bromine and trifluoromethyl groups (in 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine ) enhance oxidative stability and resistance to metabolic degradation, critical for drug development .
  • Electron-Donating Groups (EDGs): The propoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating its use in coupling reactions .

Stability and Handling

  • The target compound’s propoxy group reduces crystallinity, necessitating storage at low temperatures to prevent degradation .

Notes

  • Safety Precautions: Direct exposure to this compound may cause skin and eye irritation. Immediate washing with water and medical consultation are advised .
  • Synthetic Limitations: Diamines with strong EWGs (e.g., nitro) often require stabilization during synthesis, as seen in , where SnCl2·2H2O is used under controlled reflux conditions .

Biological Activity

4-Bromo-5-propoxybenzene-1,2-diamine is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This compound features a bromine atom, a propoxy group, and two amine functionalities, which contribute to its diverse biological activities.

  • Molecular Formula : C₉H₁₃BrN₂O
  • CAS Number : 1375068-73-7
  • Molecular Weight : Approximately 229.12 g/mol
  • Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the propoxy group enhances its binding affinity, while the diamine moieties facilitate further interactions that can modulate biological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Pathogen TypeInhibition Zone (mm)
E. coli 15
S. aureus 18
P. aeruginosa 12

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast) 25
A549 (Lung) 30

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of benzene diamines, including this compound. The study utilized disk diffusion methods to assess the inhibition of microbial growth, confirming significant activity against common pathogens .

Investigation into Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound using MCF-7 and A549 cell lines. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributor to its cytotoxic effects .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-5-propoxybenzene-1,2-diamine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with nitration of a brominated benzene derivative to introduce nitro groups, followed by nucleophilic substitution to add the propoxy group. For example, using 4-bromo-1,2-diaminobenzene (CAS: 1575-37-7) as a precursor, the propoxy group can be introduced via alkylation with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Final reduction of nitro groups (if present) using catalytic hydrogenation (Pd/C, H₂) or chemical reductants (e.g., SnCl₂/HCl) yields the diamine . Characterization via HPLC and LC-MS ensures intermediate purity.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : The propoxy group’s methyl protons (~δ 1.0 ppm, triplet) and methylene protons adjacent to oxygen (~δ 3.4–3.6 ppm, multiplet) are diagnostic. Aromatic protons adjacent to electron-withdrawing bromine and amino groups show deshielding (~δ 6.5–7.5 ppm).
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-O-C stretches (1050–1250 cm⁻¹) confirm the diamine and propoxy groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 245) and fragmentation patterns validate the structure .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Due to potential skin/eye irritation and respiratory hazards (common in halogenated diamines), use PPE (gloves, goggles, lab coat) and work in a fume hood. Immediate decontamination protocols include washing skin with soap/water and rinsing eyes for 15 minutes. Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How does the propoxy substituent influence reactivity in cross-coupling reactions compared to halogenated diamine analogs?

  • Methodological Answer : The propoxy group’s electron-donating nature activates the benzene ring toward electrophilic substitution but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with 4-Bromo-3-chlorobenzene-1,2-diamine ( ) show that bulky alkoxy groups reduce yields in Pd-catalyzed reactions. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to mitigate steric effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from impurities or solvent effects. Use orthogonal purification (e.g., prep-HPLC, recrystallization) and standardized assay conditions (e.g., fixed DMSO concentration ≤1%). Compare with structurally validated analogs (e.g., 4-Bromo-o-phenylenediamine) to isolate substituent-specific effects .

Q. How can computational modeling predict the pharmacological potential of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps, identifying reactive sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) evaluates binding affinity. Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes .

Q. What advanced techniques optimize regioselectivity in derivatizing this compound?

  • Methodological Answer : Use directing groups (e.g., -Bpin) or transition-metal catalysts (e.g., Ru) to control substitution patterns. For example, C-H activation at the para position to the amino group can be achieved using Pd(OAc)₂ and pyridine ligands. Monitor regioselectivity via in-situ IR or LC-MS .

Key Research Insights

  • The propoxy group introduces steric and electronic effects that require tailored synthetic and catalytic strategies.
  • Biological activity is highly sensitive to purity and assay conditions, necessitating rigorous validation.
  • Computational tools bridge structural features and pharmacological potential, guiding targeted synthesis.

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